NTP-15-5 free base
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTP-15-5 free base involves the reaction of N,N’-bis(2-hydroxyethyl)ethylenediamine with p-toluenesulfonyl chloride in pyridine to form a tetratosyl derivative. This intermediate is then condensed with tritosyl diethylenetriamine in hot dimethylformamide to produce the final compound .
Industrial Production Methods
For industrial production, a freeze-dried kit formulation has been developed for the preparation of the radiolabeled version of NTP-15-5. This kit ensures high stability and high affinity for proteoglycans in vivo, with radiochemical yields of approximately 94.6% .
Chemical Reactions Analysis
Types of Reactions
NTP-15-5 free base primarily undergoes complexation reactions with technetium-99m to form the radiolabeled compound used in imaging. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The key reagent used in the preparation of the radiolabeled compound is technetium-99m, which is complexed with NTP-15-5 under optimized labeling conditions to ensure high radiochemical yields .
Major Products
The major product formed from the reaction of NTP-15-5 with technetium-99m is 99mTc-NTP-15-5, a radiotracer used for scintigraphic imaging of proteoglycans in cartilage .
Scientific Research Applications
NTP-15-5 free base has a wide range of scientific research applications:
Chemistry: Used as a radiotracer for studying the distribution and concentration of proteoglycans in cartilage.
Biology: Helps in understanding the role of proteoglycans in cartilage health and disease.
Medicine: Used in the diagnosis and monitoring of cartilage-related diseases such as osteoarthritis, rheumatoid arthritis, and chondrosarcoma
Industry: Employed in the development of diagnostic tools and imaging agents for nuclear medicine.
Mechanism of Action
NTP-15-5 free base exerts its effects by binding to proteoglycans in the cartilage extracellular matrix. The quaternary ammonium functions of the compound have a strong affinity for proteoglycans, allowing for specific and high-contrast imaging of cartilage. The radiolabeled version, 99mTc-NTP-15-5, emits gamma rays that can be detected using single photon emission computed tomography (SPECT), providing detailed images of cartilage .
Comparison with Similar Compounds
Similar Compounds
99mTc-hydroxymethylene diphosphonate (HMDP): Used for bone imaging but has lower affinity for cartilage compared to NTP-15-5.
18F-fluorodeoxyglucose (FDG): Used for imaging inflammation but does not specifically target proteoglycans.
Uniqueness
NTP-15-5 free base is unique in its high specificity and affinity for proteoglycans in cartilage, making it an excellent radiotracer for imaging cartilage-related diseases. Its ability to provide high-contrast images of cartilage sets it apart from other imaging agents that target bone or inflammation .
Properties
CAS No. |
746595-21-1 |
---|---|
Molecular Formula |
C19H45N6+ |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
triethyl-[3-(1,4,7,10,13-pentazacyclopentadec-1-yl)propyl]azanium |
InChI |
InChI=1S/C19H45N6/c1-4-25(5-2,6-3)19-7-16-24-17-14-22-12-10-20-8-9-21-11-13-23-15-18-24/h20-23H,4-19H2,1-3H3/q+1 |
InChI Key |
KOFRMYGYZMBRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCN1CCNCCNCCNCCNCC1 |
Origin of Product |
United States |
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